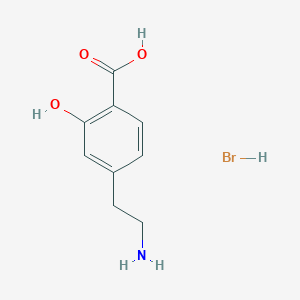

4-(Aminoethyl)salicylic acid hbr

Description

Contextualization of 4-(Aminoethyl)salicylic acid HBr within Aminobenzoic Acid Chemistry

Aminobenzoic acids are a class of organic compounds characterized by an aromatic ring substituted with both an amine (-NH₂) and a carboxylic acid (-COOH) group. nih.gov These molecules are considered versatile building blocks in the pharmaceutical and chemical industries. nih.govchemimpex.com Para-aminobenzoic acid (PABA), also known as 4-aminobenzoic acid, is a well-known example that serves as a precursor in the synthesis of folic acid in many organisms. nih.govnih.gov

This compound is a derivative that integrates the structural features of both salicylic (B10762653) acid and aminobenzoic acids. It possesses the 2-hydroxybenzoic acid core of salicylic acid, but it is substituted at the 4-position with an aminoethyl group (-CH₂CH₂NH₂) rather than a direct amino group. This places it in the broader family of aminobenzoic acid derivatives, where the amino functionality is separated from the aromatic ring by an ethyl linker. This structural arrangement differentiates it from direct isomers like 4-aminosalicylic acid (4-ASA), an antitubercular agent. nih.gov The presence of the flexible aminoethyl side chain offers distinct possibilities for chemical modification and biological interactions compared to compounds where the amine is directly attached to the benzene (B151609) ring. nih.gov

Evolution of Research on Salicylic Acid Derivatives

The scientific journey of salicylic acid and its derivatives spans centuries, originating with the use of willow bark for its analgesic properties in ancient civilizations. nih.gov The isolation of its active component, salicin, and subsequent synthesis of salicylic acid paved the way for a new era of chemical research. nih.gov A pivotal moment came in 1897 when Felix Hoffmann synthesized acetylsalicylic acid, creating a more tolerable derivative. nih.gov

Over the last two decades, theoretical and practical interest in salicylic acid derivatives has grown significantly. bumipublikasinusantara.idresearchgate.netbumipublikasinusantara.id A bibliometric review of papers published between 2000 and 2021 shows a consistent upward trend in research output. bumipublikasinusantara.id Early research, before 2010, predominantly focused on the synthesis, structure, and physicochemical properties of these compounds. bumipublikasinusantara.idresearchgate.netbumipublikasinusantara.id In the last decade, there has been a notable shift towards investigating the biological properties of newly synthesized derivatives. bumipublikasinusantara.idresearchgate.netbumipublikasinusantara.id This evolution reflects a broader trend in chemical science, moving from fundamental synthesis to functional application, with researchers exploring substituted salicylic acids for their potential in areas like crop protection and as antimicrobials. mdpi.comnih.gov

Significance of Aminoethyl Moieties in Chemical Synthesis and Biology

The aminoethyl moiety (-CH₂CH₂NH₂) is a fundamental structural unit in medicinal chemistry and chemical synthesis. Amino acids, which contain an amino group, are essential building blocks for life and are used to modify natural products to enhance their properties. nih.gov The introduction of an amino group, even as part of a larger moiety, can significantly alter a molecule's physicochemical properties, such as its polarity, basicity, and hydrogen bonding capacity.

In drug design, the introduction of an amino moiety has been shown to enhance the biological potency of certain compounds. nih.gov The ethyl linker provides rotational flexibility, allowing the terminal amino group to orient itself optimally for interaction with biological targets like receptors or enzymes. This structural feature is present in many biologically active compounds, including some neurotransmitters and pharmaceuticals. The amino group itself is readily functionalized, making the aminoethyl moiety a valuable handle for further synthetic modifications, enabling the creation of diverse chemical libraries for screening purposes.

Role of Hydrobromide Salts in Chemical Stability and Reactivity

Organic compounds containing a basic functional group, such as an amine, are often converted into salt forms for research and pharmaceutical applications. A hydrobromide is an acid salt that results from the reaction of an organic base with hydrobromic acid (HBr). wikipedia.org This process is analogous to the formation of hydrochloride salts.

The primary purpose of creating a hydrobromide salt is to improve the compound's stability and handling characteristics. Many free-base amines are oily, volatile, or susceptible to degradation upon exposure to air and light. Converting them to a crystalline salt form, like a hydrobromide, generally increases the melting point, enhances thermal stability, and simplifies purification and storage. acs.orgacs.org Furthermore, salt formation often improves a compound's solubility in aqueous media, which is crucial for many biological assays and chemical reactions conducted in water. The hydrobromide salt of 4-(aminoethyl)salicylic acid, therefore, represents a stable, solid form of the parent amine, making it more suitable for laboratory use. acs.org

Scope and Objectives of Academic Research on this compound

Specific academic research focused exclusively on this compound is not extensively documented in publicly available literature. It is primarily cataloged as a research chemical or building block available from commercial suppliers. bldpharm.com Based on its structure, the objectives of academic research involving this compound would likely fall into several categories:

Synthetic Intermediate: Its primary role is likely as a precursor in multi-step syntheses. The carboxylic acid, phenol (B47542), and primary amine functionalities offer multiple points for chemical modification, allowing it to serve as a scaffold for constructing more complex molecules with potential applications in medicinal chemistry or materials science.

Scaffold for Library Synthesis: Researchers may use it as a starting material to generate a library of related derivatives for high-throughput screening. By modifying the different functional groups, a diverse set of compounds can be created to test for various biological activities.

Structure-Activity Relationship (SAR) Studies: As a structural analog of other bioactive molecules like 4-aminosalicylic acid, it could be used in SAR studies. nih.gov By comparing its biological activity (or lack thereof) to related compounds, researchers can gain insights into which structural features are essential for a particular biological effect.

The main objective of research utilizing this compound is to leverage its unique combination of functional groups to explore new chemical space and discover novel compounds with desired properties.

Data Table: Computed Properties of this compound

The following table presents the computed physicochemical properties of 4-(Aminoethyl)salicylic acid hydrobromide.

| Property | Value | Source |

| IUPAC Name | 4-(2-aminoethyl)-2-hydroxybenzoic acid;hydrobromide | PubChem nih.gov |

| Molecular Formula | C₉H₁₂BrNO₃ | PubChem nih.gov |

| Molecular Weight | 262.10 g/mol | PubChem nih.gov |

| Exact Mass | 261.00006 Da | PubChem nih.gov |

| Hydrogen Bond Donor Count | 4 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 4 | PubChem nih.gov |

| Rotatable Bond Count | 3 | PubChem nih.gov |

| Topological Polar Surface Area | 83.6 Ų | PubChem nih.gov |

| Complexity | 184 | PubChem nih.gov |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H12BrNO3 |

|---|---|

Molecular Weight |

262.10 g/mol |

IUPAC Name |

4-(2-aminoethyl)-2-hydroxybenzoic acid;hydrobromide |

InChI |

InChI=1S/C9H11NO3.BrH/c10-4-3-6-1-2-7(9(12)13)8(11)5-6;/h1-2,5,11H,3-4,10H2,(H,12,13);1H |

InChI Key |

DSAWDWPOVQSTKF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CCN)O)C(=O)O.Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Reaction Pathways

Strategies for the Construction of the 4-(Aminoethyl)salicylic Acid Core

The assembly of the 4-(aminoethyl)salicylic acid molecule is centered around the strategic construction of a disubstituted phenol (B47542). This typically involves preparing a suitable phenol precursor already containing the aminoethyl moiety, followed by the introduction of the carboxyl group to form the salicylic (B10762653) acid structure.

Precursor Synthesis and Functionalization of Benzene (B151609) Ring

The primary precursor for the synthesis is 4-(2-aminoethyl)phenol, also known as Tyramine (B21549). nist.gov The synthesis of this precursor is a critical first stage. One documented pathway begins with a more complex substituted phenol, 4-(2-hydroxyethyl)-2,6-di-tert-butylphenol. This starting material is heated with hydrobromic acid. This step serves a dual purpose: it replaces the hydroxyl group of the side chain with a bromine atom and removes the sterically hindering tert-butyl groups from the benzene ring, yielding 4-(2-bromoethyl)phenol (B83804). google.com

Another established method to obtain the tyramine precursor involves the reduction of p-hydroxyphenyl acetonitrile (B52724). This route requires the initial synthesis of the acetonitrile derivative, which can then be chemically reduced to form the primary amine of the aminoethyl side chain. A common precursor for many salicylic acid syntheses is the amino acid phenylalanine, though this is more common in biosynthetic routes. wikipedia.org

| Precursor Compound | Synthetic Route | Key Reagents | Intermediate Product |

| 4-(2-hydroxyethyl)-2,6-di-tert-butylphenol | Deblocking and Bromination | Hydrobromic Acid (HBr) | 4-(2-bromoethyl)phenol |

| p-hydroxyphenyl acetonitrile | Nitrile Reduction | Reducing agents (e.g., LiAlH₄, H₂/Catalyst) | 4-(2-aminoethyl)phenol |

Methods for Introducing the Aminoethyl Side Chain

The introduction of the aminoethyl group onto the phenolic ring is integral to the synthesis of the core precursor. In the pathway starting from 4-(2-hydroxyethyl)-2,6-di-tert-butylphenol, the aminoethyl group is formed in a subsequent step. After the creation of 4-(2-bromoethyl)phenol, this intermediate is treated with ammonia (B1221849) in a methanol (B129727) solution. google.com The ammonia acts as a nucleophile, displacing the bromide ion to form the primary amine and yielding tyramine hydrobromide directly. google.com

An alternative strategy, the reduction of a nitrile, builds the side chain differently. The synthesis of p-hydroxyphenyl acetonitrile (the nitrile precursor) can be achieved through various organic chemistry methods, such as the cyanation of a corresponding benzyl (B1604629) halide. Once formed, the reduction of the nitrile functional group (-C≡N) to a primary amine (-CH₂-NH₂) completes the formation of the aminoethyl side chain.

Carboxylation and Hydroxylation at Salicylic Acid Positions

With the precursor 4-(2-aminoethyl)phenol in hand, the next critical step is the introduction of a carboxyl group (-COOH) ortho to the existing hydroxyl group (-OH) to create the salicylic acid framework. Before carboxylation, the primary amino group on the side chain must be protected to prevent it from reacting under the harsh conditions of the subsequent steps. This is a standard procedure in multi-step organic synthesis.

The most prominent method for this transformation is the Kolbe-Schmitt reaction. google.com This process involves first converting the phenol into its corresponding phenoxide salt, typically using a strong base like sodium hydroxide. The resulting phenoxide is then heated under a high pressure of carbon dioxide. google.com The CO₂ is subjected to electrophilic attack by the electron-rich aromatic ring, leading to the formation of the carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate and the phenoxide, yielding the final 4-(aminoethyl)salicylic acid (after deprotection of the amino group). The Kolbe-Schmitt reaction generally favors ortho-carboxylation, which is required for the synthesis of salicylic acid derivatives. google.com

Formation and Derivatization of the Hydrobromide Salt

The final stage of the synthesis is the conversion of the 4-(aminoethyl)salicylic acid free base into its hydrobromide salt. This is done to improve the compound's stability, crystallinity, and handling properties.

Optimization of Salt Formation Conditions

The formation of the hydrobromide salt is typically achieved by reacting the synthesized 4-(aminoethyl)salicylic acid with a stoichiometric amount of hydrobromic acid (HBr) in a suitable solvent. The optimization of this process is crucial for obtaining a high yield of a pure, crystalline product.

Key parameters for optimization include:

Solvent Choice: Alcohols such as ethanol (B145695) or isopropanol (B130326) are commonly used, as they can dissolve the free base but often lead to the precipitation of the less soluble salt.

Temperature: The reaction may be performed at room temperature or with gentle heating to ensure complete reaction, followed by cooling to induce crystallization.

Stoichiometry: Precise control over the molar ratio of the free base to HBr is necessary to ensure complete salt formation without introducing excess acid, which would need to be removed.

Addition Rate: Slow, controlled addition of the HBr solution can promote the formation of larger, more uniform crystals, which are easier to filter and purify.

As noted in one synthetic pathway for the precursor, tyramine hydrobromide can be formed directly by reacting 4-(2-bromoethyl)phenol with ammonia in methanol, indicating the salt forms readily. google.com

| Parameter | Consideration | Desired Outcome |

| Salt Formation | Conversion of free base to salt | Improved stability and handling |

| Counterion | Hydrobromide (HBr) | Crystalline solid, potentially less hygroscopic than HCl salt |

| Potential Instability | Decarboxylation in aqueous solution | Store as a dry solid; use aqueous solutions promptly |

| Storage | Conditions for long-term stability | Cool, dry, dark environment |

Chemo- and Regioselective Transformations

Selective Functional Group Interconversions

Selective functional group interconversions for a molecule like 4-(Aminoethyl)salicylic acid require a strategic application of protecting groups and controlled reaction conditions. The primary amine is highly nucleophilic and basic, the carboxylic acid is acidic, and the phenolic hydroxyl group is weakly acidic and can direct electrophilic aromatic substitution.

Key challenges and strategies include:

Amine Protection: The amino group is susceptible to oxidation and reaction with electrophiles intended for other parts of the molecule. It is typically protected using groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), which are stable under a variety of reaction conditions but can be removed selectively.

Carboxylic Acid Protection: The carboxylic acid can be converted into an ester (e.g., methyl or ethyl ester) to prevent it from participating in base-catalyzed reactions or acting as a nucleophile. This also increases solubility in organic solvents.

Phenolic Hydroxyl Protection: The hydroxyl group can be protected as an ether (e.g., benzyl or silyl (B83357) ether) if reactions are planned that are incompatible with a free phenol.

The choice of protecting groups is critical, as their application and removal must be compatible with the other functionalities present in the molecule. For instance, a synthetic route might involve the protection of the amine, followed by a reaction on the aromatic ring, and finally, simultaneous or sequential deprotection to yield the final product. The order of these steps is crucial for a successful synthesis.

Controlled Introduction of Stereogenic Centers

While 4-(Aminoethyl)salicylic acid itself is achiral, the principles for introducing stereogenic centers are highly relevant for the synthesis of its chiral derivatives, which could have distinct biological properties. A stereogenic center could be introduced on the ethyl side-chain, for example, at the carbon atom adjacent to the aromatic ring, creating a β-hydroxyphenethylamine derivative wikipedia.org.

There are several established strategies for the controlled introduction of stereogenic centers mdpi.com:

Asymmetric Catalysis: This involves using a chiral catalyst (metal-based, organocatalyst, or biocatalyst) to favor the formation of one enantiomer over the other. For example, an asymmetric reduction of a ketone precursor could yield a chiral alcohol with high enantiomeric excess.

Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily incorporated into the substrate, directs the stereochemical outcome of a reaction, and is subsequently removed. The use of enantiomeric 1-phenylethylamine (B125046) (α-PEA) as a chiral auxiliary has been effective in various diastereoselective syntheses nih.gov.

Resolution of Racemates: This method involves synthesizing a racemic mixture of the chiral compound and then separating the enantiomers. This can be achieved by reacting the racemate with a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by techniques like crystallization or chromatography nih.gov.

The development of these methods is a central focus of modern organic synthesis, driven by the demand for enantiomerically pure compounds mdpi.com.

Modern Approaches to Organic Synthesis

Modern organic synthesis emphasizes efficiency, sustainability, and the development of novel catalytic systems to construct complex molecules. These principles are applicable to the synthesis of 4-(Aminoethyl)salicylic acid and its analogs.

Catalyst Development in the Synthesis of Related Compounds

Catalysis is central to modern synthesis, offering pathways with higher efficiency, selectivity, and milder reaction conditions. For structures related to 4-(Aminoethyl)salicylic acid, catalyst development has focused on key bond-forming reactions.

C-C Bond Formation: The formation of the aminoethyl side chain on the salicylic acid scaffold can be envisioned through cross-coupling reactions. Recent advancements include nickel/photoredox dual catalysis for the cross-electrophile coupling of aliphatic aziridines with aryl halides, providing a modular route to β-phenethylamine structures acs.org. Nickel-catalyzed methods using N-pyridinium aziridines have also emerged as a versatile strategy for synthesizing β-phenethylamines nih.gov.

C-H Carboxylation: For the synthesis of the salicylic acid core itself, palladium-catalyzed silanol-directed C-H carboxylation of phenols offers a modern alternative to traditional methods like the Kolbe-Schmitt reaction. This approach demonstrates high efficiency and regioselectivity nih.gov.

Heterogeneous Catalysis: The use of recyclable, solid-supported catalysts is a growing trend. For instance, nano-silica supported copper catalysts and molybdenum oxide nanoparticles have been developed for the synthesis of 2-substituted benzothiazoles, a process which, like some potential syntheses of the target molecule, involves condensation and cyclization steps mdpi.com. Hybrid materials, such as tris(2-aminoethyl)amine (B1216632) anchored on metal oxides, have shown promise in base-catalyzed reactions like the Knoevenagel condensation mdpi.com.

These catalytic systems often provide superior functional group tolerance and can reduce the number of synthetic steps required, aligning with the goals of efficiency and sustainability.

Sustainable Synthetic Routes

Sustainable or "green" chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of 4-(Aminoethyl)salicylic acid.

Key aspects of sustainable synthetic routes include:

Use of Safer Reagents: A notable example in the synthesis of acetylsalicylic acid is the replacement of corrosive and hazardous sulfuric acid with the less harmful phosphoric acid as a catalyst abcr-mefmo.orgresearchgate.net. This substitution was achieved without a significant loss in yield, demonstrating a viable green alternative abcr-mefmo.orgresearchgate.net.

Renewable Feedstocks: One approach to synthesizing salicylic acid sustainably is to use natural sources. For example, salicylic acid can be produced by the hydrolysis of methyl salicylate (B1505791) from natural wintergreen oil researchgate.net. While perhaps not suitable for large-scale industrial production of this specific derivative, it illustrates the principle of using bio-based starting materials.

Atom Economy and Catalysis: Modern catalytic methods, such as the C-H functionalization reactions discussed previously, improve atom economy by forming bonds directly without the need for pre-functionalized starting materials, thus reducing waste nih.gov.

By integrating these green chemistry principles, the environmental impact of synthesizing 4-(Aminoethyl)salicylic acid and related compounds can be significantly minimized.

Retrosynthetic Analysis of 4-(Aminoethyl)salicylic acid HBr

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by working backward from the target molecule to simpler, commercially available starting materials amazonaws.comwikipedia.org. The process involves "disconnections" of chemical bonds, which correspond to the reverse of known chemical reactions airitilibrary.comscitepress.org.

For the target molecule (TM) This compound , the analysis begins by removing the hydrobromide salt, leading to the freebase, 4-(Aminoethyl)salicylic acid .

Target Molecule (TM): 4-(Aminoethyl)salicylic acid

A primary retrosynthetic strategy involves disconnecting the bond between the aromatic ring and the ethylamino side chain (a C-C disconnection).

Disconnection 1: C(aryl)-C(alkyl) bond This disconnection is a logical step as numerous methods exist for forming such bonds (e.g., Friedel-Crafts type reactions or cross-coupling). This leads to a salicylic acid synthon and a two-carbon amino synthon.

Synthon A: A nucleophilic 2-hydroxy-4-carboxyphenyl anion. A synthetic equivalent could be a protected salicylic acid derivative activated for nucleophilic attack or, more practically, an electrophilic precursor.

Synthon B: An electrophilic +CH2CH2NH2 synthon. A synthetic equivalent for this is 2-aminoacetaldehyde (B1595654) or a protected version thereof.

Alternatively, and more plausibly, the disconnection can be viewed through the lens of an electrophilic aromatic substitution:

Forward Reaction: A Friedel-Crafts acylation of a protected salicylic acid with a suitable two-carbon electrophile (like chloroacetyl chloride), followed by reduction of the resulting ketone and the protected amine.

Retrosynthetic Path: This leads back to a salicylic acid derivative (e.g., salicylic acid or a protected version) and a two-carbon acylating agent. A subsequent reduction step would be required in the forward synthesis.

Disconnection 2: C(alkyl)-N bond This disconnection breaks the bond between the ethyl group and the nitrogen atom.

Forward Reaction: This suggests an alkylation of ammonia or an ammonia equivalent with a 4-(2-haloethyl)salicylic acid derivative. This route is often plagued by over-alkylation and may be less efficient.

Retrosynthetic Path: This leads to a precursor like 4-(2-bromoethyl)salicylic acid and an ammonia equivalent.

A more robust retrosynthetic pathway might start from a more functionalized and readily available starting material, such as 4-methylsalicylic acid or 4-formylsalicylic acid.

Pathway starting from 4-Formylsalicylic acid:

TM: 4-(Aminoethyl)salicylic acid

Precursor 1: A Schiff base or imine formed from 4-formylsalicylic acid and an amine, which can be reduced. Or, a Henry reaction (nitroaldol condensation) between 4-formylsalicylic acid and nitromethane.

Precursor 2 (from Henry reaction): 4-(2-nitrovinyl)salicylic acid. This intermediate can be reduced to the target molecule.

Starting Material: 4-Formylsalicylic acid and Nitromethane . This appears to be a highly viable route.

This analysis highlights that a complex molecule can be simplified into achievable synthetic steps by logically working backward, with the goal of identifying simple and accessible starting materials e3s-conferences.org.

Sophisticated Spectroscopic and Chromatographic Characterization Techniques

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms and how they are connected.

¹H NMR Spectroscopy: A proton NMR spectrum of 4-(Aminoethyl)salicylic acid HBr would be expected to show distinct signals for each unique proton in the molecule. The aromatic region would likely display a complex splitting pattern for the three protons on the salicylic (B10762653) acid ring. The ethyl group would exhibit two sets of signals, corresponding to the methylene (B1212753) group adjacent to the aromatic ring and the methylene group attached to the amino group. The presence of the hydrobromide salt would likely influence the chemical shift of the protons near the amino group, which would exist as an ammonium (B1175870) salt (-NH3+). The acidic protons of the carboxylic acid and the phenolic hydroxyl group would also be observable, though their chemical shifts could be broad and concentration-dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide complementary information, with a distinct signal for each of the nine carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would appear at a characteristic downfield chemical shift. The six carbons of the benzene (B151609) ring would have signals in the aromatic region, with their specific shifts influenced by the hydroxyl, carboxyl, and aminoethyl substituents. The two aliphatic carbons of the ethyl group would be found in the upfield region of the spectrum.

Expected NMR Data (Hypothetical) Since no experimental data is available, a hypothetical data table is presented below to illustrate the type of information that would be gathered.

| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 8.0 | 110 - 140 |

| Ar-CH₂- | 2.8 - 3.2 | 30 - 40 |

| -CH₂-NH₃⁺ | 3.0 - 3.5 | 35 - 45 |

| -COOH | 10.0 - 13.0 | 165 - 175 |

| Ar-OH | 9.0 - 12.0 | 150 - 160 |

Note: These are estimated ranges and the actual values could vary depending on the solvent and other experimental conditions.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. It would be crucial for confirming the connectivity within the ethyl group and for assigning the relative positions of the protons on the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon signals of the atoms to which they are directly attached. This would allow for the definitive assignment of each carbon atom that has attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about which protons are close to each other in space, regardless of whether they are bonded. This can be useful for determining the three-dimensional conformation of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry is a powerful tool for determining the precise molecular weight and elemental composition of a compound.

ESI-MS is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In positive ion mode, the spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺, where M is the free base 4-(2-aminoethyl)-2-hydroxybenzoic acid. The high-resolution measurement of this peak would allow for the calculation of the elemental formula with a high degree of confidence.

Tandem mass spectrometry (MS/MS) involves selecting the parent ion (e.g., the [M+H]⁺ ion) and subjecting it to fragmentation. The resulting fragment ions provide valuable information about the structure of the molecule. For this compound, characteristic fragmentation patterns would be expected, such as the loss of water, carbon dioxide, or parts of the aminoethyl side chain. Analyzing these fragmentation pathways would further corroborate the proposed structure.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

For this compound, an FTIR or Raman spectrum would be expected to show absorption bands corresponding to:

O-H stretching of the carboxylic acid and phenolic hydroxyl groups.

C=O stretching of the carboxylic acid.

N-H stretching of the primary ammonium group.

C-H stretching of the aromatic and aliphatic parts of the molecule.

C=C stretching of the aromatic ring.

C-N and C-O stretching vibrations.

The presence of these characteristic bands would provide strong evidence for the presence of the respective functional groups within the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of a related compound, 4-aminosalicylic acid (4-ASA), reveals characteristic absorption bands that can be extrapolated to understand the spectrum of this compound. For instance, the FT-IR spectra of free 4-aminosalicylic acid exhibit two distinct bands at approximately 3490 cm⁻¹ and 3381 cm⁻¹ which are attributed to the asymmetric and symmetric stretching modes of the N-H bond in the amino group, respectively. researchgate.net

The spectrum of salicylic acid itself shows a broad absorption band for the hydroxyl group (O-H) in the range of 3500–2500 cm⁻¹ due to strong hydrogen bonding. farmaceut.org Furthermore, characteristic peaks for the carbonyl group (C=O) of the carboxylic acid are observed. In a study of biofield treated salicylic acid, the C=O asymmetric stretching vibrations were identified in the range of 1652-1683 cm⁻¹. iomcworld.com The presence of the aminoethyl group in this compound would introduce additional C-H stretching vibrations. For example, in treated salicylic acid, C-H stretching was observed to shift from 2999 cm⁻¹ to 3004 cm⁻¹ and from 2831 cm⁻¹ to 2837 cm⁻¹. iomcworld.com

Table 1: Predicted FT-IR Spectral Data for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| O-H (Carboxylic Acid) | 3200-2500 (broad) | Stretching |

| N-H (Amine Salt) | 3100-2800 (broad) | Stretching |

| C-H (Aromatic) | 3100-3000 | Stretching |

| C-H (Aliphatic) | 3000-2850 | Stretching |

| C=O (Carboxylic Acid) | 1700-1680 | Stretching |

| C=C (Aromatic) | 1620-1580 | Stretching |

| C-N | 1250-1020 | Stretching |

| C-O | 1320-1210 | Stretching |

| O-H (Phenolic) | 1390-1310 | Bending |

Note: This table is predictive and based on characteristic infrared absorption frequencies for similar functional groups.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. In salicylic acid, prominent Raman bands include the aromatic C-H vibrations around 3075 cm⁻¹ and a distinctive band at 1635 cm⁻¹ corresponding to the C=O vibrations of the carboxylic acid group. nih.gov The C=C stretching vibrations of the benzene ring are typically observed around 1582 and 1471 cm⁻¹. nih.gov The formation of cocrystals with other molecules can cause shifts in these Raman bands, indicating changes in the molecular environment. researchgate.net For this compound, the Raman spectrum would be expected to show characteristic peaks for the salicylic acid moiety, along with contributions from the aminoethyl group.

Table 2: Characteristic Raman Shifts for Salicylic Acid Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Reference |

| Aromatic C-H vibrations | 3075 | nih.gov |

| C=O (Carboxylic acid) | 1635 | nih.gov |

| C=C (Benzene ring) | 1582, 1471 | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. Salicylic acid derivatives typically exhibit absorption maxima (λmax) due to π → π* transitions in the aromatic ring and n → π* transitions associated with the carbonyl and hydroxyl groups. For instance, a study on biofield-treated salicylic acid reported a shift in λmax from 295.8 nm to 302.4 nm and from 231.2 nm to 234.4 nm, indicating changes in the electronic environment. iomcworld.com The presence of the amino group in 4-aminosalicylic acid leads to a bathochromic shift (shift to longer wavelength). bioline.org.br It is expected that this compound would have a UV absorption profile characteristic of a substituted salicylic acid.

Table 3: UV-Vis Absorption Data for Salicylic Acid Derivatives

| Compound | λmax (nm) | Solvent | Reference |

| Salicylic Acid (Control) | 295.8, 231.2 | Not Specified | iomcworld.com |

| Salicylic Acid (Treated) | 302.4, 234.4 | Not Specified | iomcworld.com |

| p-Aminosalicylic Acid | 264 | Not Specified | bioline.org.br |

| p-Aminosalicylic Acid Derivative (with DAB) | 460 | Not Specified | bioline.org.br |

| p-Aminosalicylic Acid Derivative (with DAC) | 555 | Not Specified | bioline.org.br |

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is an essential technique for determining the purity of this compound and for its quantitative analysis.

The development of a robust HPLC method is critical for the analysis of aminosalicylic acid isomers and related impurities. helixchrom.com Due to the polar nature of these compounds, traditional reversed-phase C18 columns may offer limited retention. sielc.com Mixed-mode chromatography, which utilizes both hydrophobic and ionic interactions, can provide enhanced resolution. helixchrom.com For instance, a Primesep 100 column has been successfully used to separate 4-aminosalicylic acid and 5-aminosalicylic acid using a mobile phase containing acetonitrile (B52724), water, and a buffer, with detection by UV, ELSD, or LC/MS. sielc.com The retention time can be controlled by adjusting the acetonitrile concentration, buffer concentration, and pH. sielc.com

A validated HPLC method for the simultaneous determination of aspirin (B1665792) (hydrolyzed to salicylic acid) and folic acid used a reversed-phase C18 column with a gradient elution of acetonitrile and 0.1% trifluoroacetic acid. nih.gov This method demonstrated good linearity, reproducibility, precision, and accuracy. nih.gov For the analysis of p-aminosalicylic acid and its metabolite in biological samples, a reversed-phase C18 column with a gradient mobile system and fluorescence detection has been employed. nih.gov

Table 4: Exemplary HPLC Method Parameters for Aminosalicylic Acid Analysis

| Parameter | Condition | Reference |

| Column | Primesep 100 mixed-mode | sielc.com |

| Mobile Phase | Acetonitrile, Water, Buffer (e.g., Ammonium Formate) | sielc.com |

| Detection | UV, ELSD, LC/MS | sielc.com |

| Column | Reversed-phase C18 | nih.govnih.gov |

| Mobile Phase | Acetonitrile/0.1% Trifluoroacetic Acid (gradient) | nih.gov |

| Detection | Photodiode Array (PDA), Fluorescence | nih.govnih.gov |

Since this compound is a chiral molecule, determining its enantiomeric purity is crucial. Chiral HPLC is the most effective technique for this purpose. yakhak.org Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose (B160209) and cellulose (B213188) phenylcarbamates, are widely used for the separation of enantiomers of chiral amines and amino acid esters. yakhak.orgnih.gov The separation is achieved through various interactions, including hydrogen bonding, charge transfer, and host-guest interactions. scas.co.jp The choice of the CSP and the mobile phase composition, typically a mixture of hexane (B92381) and an alcohol like 2-propanol, significantly affects the enantioselectivity. yakhak.org

Table 5: Common Chiral Stationary Phases for Amine and Amino Acid Enantiomer Separation

| Chiral Stationary Phase Type | Example Columns | Target Analytes | Reference |

| Polysaccharide-based (Amylose) | Chiralpak IA, Chiralpak AD-H | α-Amino acid esters | yakhak.org |

| Polysaccharide-based (Cellulose) | Chiralcel OD-H | Chiral amines | yakhak.org |

| Pirkle Type | SUMICHIRAL OA-2000 series | Aromatic compounds, esters, carboxylic acids, alcohols | scas.co.jp |

| Urea Type | SUMICHIRAL OA-3000 series | Carboxylic acids, acetyl- and urethane-amino acids | scas.co.jp |

X-ray Diffraction for Crystal Structure Analysis

Despite a comprehensive search for scientific literature and crystallographic databases, no specific experimental data on the single-crystal X-ray diffraction (SCXRD) or powder X-ray diffraction (PXRD) of 4-(Aminoethyl)salicylic acid hydrobromide (HBr) is publicly available.

Detailed research findings, including crystallographic data such as unit cell dimensions, space group, and atomic coordinates, which are essential for fulfilling the request for an in-depth article on the sophisticated spectroscopic and chromatographic characterization of this specific compound, could not be located. The search results did yield information on related compounds, such as 4-aminosalicylic acid and its cocrystals, but this information is not directly applicable to this compound.

Therefore, it is not possible to generate a scientifically accurate article with the requested detailed content and data tables for the specified sections on SCXRD and PXRD analysis for this compound.

Theoretical and Computational Chemistry Investigations

Electronic Structure and Molecular Orbital Theory Calculations

A fundamental understanding of a molecule's reactivity, stability, and spectroscopic properties begins with an analysis of its electronic structure.

Density Functional Theory (DFT) would be a powerful tool to investigate the ground state properties of 4-(Aminoethyl)salicylic acid HBr. Calculations could determine optimized molecular geometries, Mulliken and Natural Bond Orbital (NBO) charge distributions, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. Such studies would elucidate the influence of the aminoethyl and hydrobromide components on the electronic environment of the salicylic (B10762653) acid core.

High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) methods, would provide more accurate energetic and spectroscopic predictions. These methods could be employed to calculate vibrational frequencies, which could then be correlated with experimental infrared (IR) and Raman spectra. Furthermore, Time-Dependent DFT (TD-DFT) calculations would be invaluable for predicting the electronic absorption spectra (UV-Vis) and understanding the nature of electronic transitions.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the aminoethyl side chain introduces a degree of conformational complexity to the molecule.

Molecular mechanics (MM) and molecular dynamics (MD) simulations would be essential to explore the conformational space of this compound. These methods can identify low-energy conformers and the energetic barriers between them. MD simulations, in particular, can provide insights into the dynamic behavior of the molecule in different environments, such as in vacuum or in a solvent, revealing how its conformation changes over time.

The presence of both an acidic carboxylic acid group and a basic amino group raises the possibility of zwitterionic forms, where the proton from the carboxylic acid is transferred to the amino group. Computational studies could predict the relative stability of the neutral and zwitterionic forms in the gas phase and in solution. Furthermore, investigations into the potential energy surface for proton transfer would reveal the energetic feasibility and dynamics of this process, which can be critical for understanding the molecule's chemical and biological activity.

Intermolecular Interactions and Hydrogen Bonding Networks

In the solid state and in solution, intermolecular interactions play a crucial role in determining the physical properties of this compound. Computational methods could be used to model and analyze the hydrogen bonding networks that are likely to form. These interactions would involve the hydroxyl, carboxyl, and amino groups, as well as the bromide ion. Understanding these networks is key to explaining properties such as crystal packing, solubility, and melting point.

Concluding Remarks

The detailed theoretical and computational characterization of this compound represents a fertile area for future research. Such studies would not only provide fundamental insights into the intrinsic properties of this specific molecule but also contribute to a broader understanding of how functional group modifications and salt formation influence the behavior of salicylic acid derivatives. The generation of robust computational data is a necessary first step to unlock a deeper comprehension of its chemical nature.

Reaction Mechanism Studies and Transition State Identification

The study of reaction mechanisms through computational chemistry provides a molecular-level understanding of how a chemical transformation occurs. For a compound like 4-(Aminoethyl)salicylic acid, this could involve its synthesis, degradation, or interaction with a biological target. Using quantum mechanics (QM) methods, researchers can map out the potential energy surface of a reaction, identifying the lowest energy path from reactants to products.

A critical aspect of this mapping is the identification of transition states. A transition state is a specific configuration along the reaction coordinate that represents the highest energy barrier reactants must overcome. The structure and energy of this transient species are paramount, as they dictate the rate and feasibility of the reaction.

Table 1: Key Concepts in Transition State Analysis

| Concept | Description | Computational Method |

|---|---|---|

| Potential Energy Surface (PES) | A multidimensional surface that describes the potential energy of a set of atoms as a function of their coordinates. | QM calculations (e.g., DFT, MP2) |

| Reaction Coordinate | A one-dimensional geometric parameter that represents the progress of a reaction from reactants to products. | Often identified through intrinsic reaction coordinate (IRC) calculations. |

| Transition State (TS) | A first-order saddle point on the PES, corresponding to the maximum energy along the reaction coordinate. | Located using algorithms like the Berny optimization or synchronous transit-guided quasi-Newton (STQN) method. |

| Vibrational Frequency Analysis | A calculation performed to characterize stationary points on the PES. A transition state is confirmed by the presence of a single imaginary frequency. | QM frequency calculations. |

| Activation Energy (Ea) | The energy difference between the reactants and the transition state, determining the reaction rate. | Calculated from the energies of the optimized reactant and transition state structures. |

Future computational studies on 4-(Aminoethyl)salicylic acid could, for example, investigate the mechanism of its synthesis, such as the reduction of a corresponding nitro or nitrile precursor, to optimize reaction conditions and yield.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity or chemical reactivity. While no specific QSAR models for 4-(Aminoethyl)salicylic acid and its analogs are currently published, the methodology provides a powerful framework for future investigation.

A QSAR study involves several key steps:

Data Set Assembly: A collection of structurally related molecules with experimentally determined activity data is required.

Descriptor Calculation: Molecular descriptors, which are numerical representations of a molecule's chemical and physical properties, are calculated for each compound. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) parameters.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation linking the descriptors to the activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability.

For 4-(Aminoethyl)salicylic acid, a QSAR study could provide mechanistic insights into its potential biological targets. By developing a model based on a series of its derivatives, researchers could identify the key structural features—such as the positioning of the aminoethyl, carboxyl, and hydroxyl groups—that are crucial for its activity. This information can guide the design of new, more potent, or selective compounds.

Table 2: Common Molecular Descriptors Used in QSAR

| Descriptor Class | Examples | Information Encoded |

|---|---|---|

| Constitutional (1D) | Molecular weight, atom count, rotatable bond count | Basic molecular composition and size. |

| Topological (2D) | Connectivity indices (e.g., Kier & Hall), Wiener index | Atomic connectivity and branching. |

| Geometrical (3D) | Molecular surface area, molecular volume, shadow indices | 3D shape and size of the molecule. |

| Quantum Chemical | HOMO/LUMO energies, dipole moment, atomic charges | Electronic properties and reactivity. |

| Physicochemical | LogP (octanol-water partition coefficient), pKa | Hydrophobicity and ionization state. |

Should research in this area commence, such models would be instrumental in understanding how modifications to the 4-(Aminoethyl)salicylic acid scaffold influence its function, offering a rational basis for further chemical exploration.

In-Depth Analysis of this compound Reveals No Publicly Available Research on its Biochemical Mechanisms

Despite a comprehensive investigation into the biochemical and molecular interactions of the chemical compound this compound, a thorough search of publicly available scientific literature and databases has yielded no specific data on its enzyme inhibition, receptor binding, or interactions with biological macromolecules.

The inquiry, structured to elucidate the compound's potential biological activity, focused on several key areas of molecular pharmacology. However, repeated and targeted searches for information on the enzyme kinetics, competitive and non-competitive binding modes, receptor binding profiles, and allosteric modulation capabilities of this compound returned no relevant studies.

The investigation extended to the compound's interactions with other significant biological molecules, such as proteins and nucleic acids, which also failed to produce any specific findings. The primary information available for this compound is its basic chemical and physical properties, as indexed in chemical databases.

While the search did retrieve information on related compounds, such as 4-aminosalicylic acid and salicylic acid, the distinct chemical structure of this compound—specifically the presence of an aminoethyl group—means that the biochemical behaviors of these related molecules cannot be accurately extrapolated to the compound .

The absence of research in these critical areas indicates that the specific biochemical mechanisms of this compound have not been a subject of published scientific study. Therefore, a detailed and scientifically accurate article on its molecular interactions and biochemical mechanisms, as per the requested outline, cannot be generated at this time due to the lack of foundational research data.

Molecular Interactions and Biochemical Mechanism Elucidation

Investigation of Biochemical Pathway Modulation

The modulation of biochemical pathways is a critical aspect of understanding a compound's mechanism of action within a biological system. This involves examining how the molecule interacts with and influences cellular processes upon introduction.

There is currently no available research data detailing the specific effects of 4-(Aminoethyl)salicylic acid HBr on cellular metabolic processes. Investigations into its potential influence on key metabolic pathways such as glycolysis, the citric acid cycle (TCA cycle), oxidative phosphorylation, or fatty acid metabolism have not been published. Therefore, its role as a potential inhibitor, activator, or modulator of metabolic enzymes remains uncharacterized.

Molecular Docking and Dynamics Simulations of Binding Events

Molecular docking and dynamics simulations are computational techniques used to predict and analyze the interaction between a ligand, such as this compound, and a target protein or receptor at the molecular level. A review of scientific databases and computational chemistry literature reveals a lack of studies focused on this specific compound. There are no published molecular docking reports or molecular dynamics simulations to elucidate its potential binding modes, affinity for specific biological targets, or the stability of any resultant ligand-receptor complexes.

Emerging Research Directions and Potential Applications

Applications in Advanced Materials Science

The multifaceted nature of 4-(Aminoethyl)salicylic acid hbr, with its potential for hydrogen bonding, electrostatic interactions, and covalent modification, makes it a candidate for investigation in the field of advanced materials. While research in this area is still in its nascent stages, the structural motifs of the molecule suggest several avenues for exploration.

Integration into Supramolecular Assemblies

The presence of both hydrogen bond donors (hydroxyl, carboxylic acid, and ammonium (B1175870) groups) and acceptors (carbonyl and hydroxyl oxygens) within the structure of this compound makes it a compelling building block for the construction of supramolecular assemblies. These non-covalently linked, ordered structures are at the forefront of materials science, with applications in areas such as drug delivery, catalysis, and sensing. The ability of the aminoethyl and salicylic (B10762653) acid moieties to participate in various intermolecular interactions could facilitate the formation of well-defined architectures like nanotubes, vesicles, or gels. Theoretical modeling and experimental studies would be required to fully understand and control the self-assembly processes of this molecule, potentially in combination with other organic or inorganic components.

Exploration in Organic Electronic Materials

The aromatic core of this compound, derived from salicylic acid, provides a foundation for potential applications in organic electronics. The π-conjugated system of the benzene (B151609) ring is a fundamental feature of many organic semiconductors. The aminoethyl and carboxylic acid functional groups offer sites for chemical modification, allowing for the tuning of electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. By polymerizing or co-polymerizing this molecule, or by incorporating it into larger conjugated systems, it may be possible to develop new materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). Further research would need to focus on characterizing the charge transport properties and photophysical behavior of materials derived from this compound.

Role in Molecule-Based Magnetic Systems

The development of molecule-based magnets is a specialized area of materials science that seeks to create magnetic materials from organic or metal-organic components. The functional groups on this compound, specifically the carboxylic acid and amino groups, could serve as ligands for paramagnetic metal ions. By coordinating with metals such as copper(II), manganese(II), or gadolinium(III), it may be possible to form coordination polymers or discrete molecular clusters that exhibit interesting magnetic properties. The salicylic acid backbone provides a rigid scaffold that can influence the spatial arrangement of the metal centers, which is a critical factor in determining the nature and strength of the magnetic interactions (ferromagnetic or antiferromagnetic) within the resulting material.

Use as Chemical Probes for Biological Systems

The structure of this compound bears a resemblance to endogenous signaling molecules, suggesting its potential as a chemical probe to investigate biological systems. The aminoethyl moiety is a common feature in many neurotransmitters and neuromodulators. The salicylic acid core is a well-known pharmacophore. This combination could allow the molecule to interact with specific biological targets, such as enzymes or receptors. With appropriate labeling, for instance, with a fluorescent tag, derivatives of this compound could be used to visualize and study the localization and dynamics of these targets within cells or tissues. Its utility as a biochemical probe in research has been noted, although detailed studies are limited. smolecule.com

Innovative Analytical Standards and Reagents

In the field of analytical chemistry, the availability of high-purity reference standards is crucial for the accurate quantification of substances. While this compound is not currently established as a mainstream analytical standard, its stable, crystalline hydrobromide salt form makes it a candidate for such applications. For instance, if this compound or its metabolites are identified as important markers in environmental or biological samples, a certified reference material would be essential for method development and validation in techniques like high-performance liquid chromatography (HPLC) or mass spectrometry (MS). Furthermore, the reactive functional groups of the molecule could be exploited in the development of new analytical reagents, for example, as a derivatizing agent to improve the detection of certain analytes.

Interdisciplinary Research with Physical and Theoretical Chemistry

The unique combination of functional groups and a semi-rigid aromatic core in this compound provides a rich platform for fundamental studies in physical and theoretical chemistry. Computational chemists can model the conformational landscape of the molecule, its vibrational spectra, and its electronic structure. These theoretical predictions can then be compared with experimental data from techniques such as infrared (IR) and Raman spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. Such collaborative studies can provide deep insights into the intramolecular and intermolecular forces that govern the properties and behavior of this molecule, thereby guiding its future applications in materials science and beyond.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.